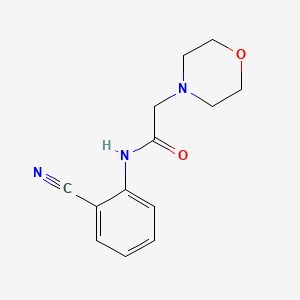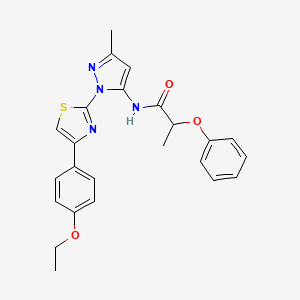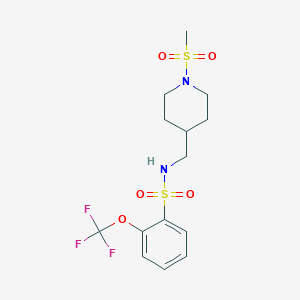
(NE)-N-(2-benzyl-1,3-dihydroisoquinolin-4-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-(2-benzyl-1,3-dihydroisoquinolin-4-ylidene)hydroxylamine, also known as BHICA, is a derivative of isoquinoline that has been found to have potential therapeutic applications. BHICA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Wissenschaftliche Forschungsanwendungen
1. Anticancer Properties
Tetrahydroisoquinoline derivatives, including (NE)-N-(2-benzyl-1,3-dihydroisoquinolin-4-ylidene)hydroxylamine, have been studied for their potential as anticancer agents. The research on substituted 1,2,3,4-tetrahydroisoquinolines has demonstrated cytotoxic activities against breast cancer cell lines, highlighting their potential in cancer treatment (Redda, Gangapuram, & Ardley, 2010).
2. Neurotransmitter Potentiation
Studies on 4-hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (PI-OH) and its derivatives have revealed that they can act as norepinephrine (NE) potentiators. These compounds, including derivatives of (NE)-N-(2-benzyl-1,3-dihydroisoquinolin-4-ylidene)hydroxylamine, are being evaluated for their role in enhancing neurotransmitter activity, which may have implications in various neurological conditions (Ikeuchi et al., 2009).
3. Cytostatic Activity Against Tumor Cells
Research on heteroaromatic hydroxylamine-O-sulfonates, related to (NE)-N-(2-benzyl-1,3-dihydroisoquinolin-4-ylidene)hydroxylamine, has demonstrated pronounced in vitro cytostatic activity against human tumor cell lines. This finding suggests their potential use in developing new cancer therapies (Sączewski, Gdaniec, Bednarski, & Makowska, 2011).
4. Potential in Microbial Synthesis of Alkaloids
A study on the microbial synthesis of benzylisoquinoline alkaloids (BIAs) in yeast from glucose demonstrated the role of compounds like (NE)-N-(2-benzyl-1,3-dihydroisoquinolin-4-ylidene)hydroxylamine. This research paves the way for alternative methods of producing pharmacologically important BIAs (Deloache et al., 2015).
5. Involvement in Anti-Parkinsonian and Neuroprotective Effects
The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), related to (NE)-N-(2-benzyl-1,3-dihydroisoquinolin-4-ylidene)hydroxylamine, has been studied for its neuroprotective effects and potential in treating Parkinson's disease. This research provides insights into the therapeutic applications of similar compounds in neurodegenerative diseases (Kotake et al., 2005).
Eigenschaften
IUPAC Name |
(NE)-N-(2-benzyl-1,3-dihydroisoquinolin-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-17-16-12-18(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)16/h1-9,19H,10-12H2/b17-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRXMFZLQOYISN-MSUUIHNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NO)CN1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=N\O)/CN1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(4-methylphenyl)-3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-2-thiophenecarboxylate](/img/structure/B2673539.png)
![3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B2673540.png)



![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2673547.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2673549.png)



![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2673558.png)
![1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![2-Ethyl-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2673562.png)